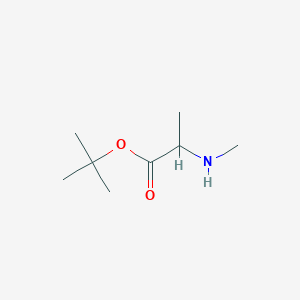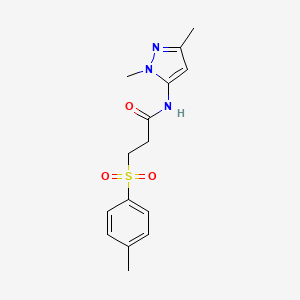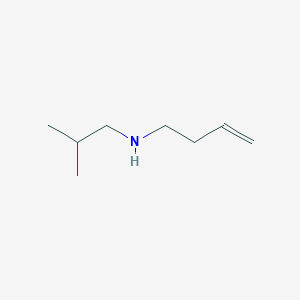![molecular formula C22H24N2O4 B2481063 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide CAS No. 946288-78-4](/img/structure/B2481063.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C22H24N2O4 and its molecular weight is 380.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Cyclopropane and Quinoline Derivatives Synthesis
Cyclopropanols, when oxidatively ring-opened with AgNO_3-K_2S_2O_8, produce β-keto radicals that are successfully added to quinones to furnish γ-carbonyl quinones. This method aids in synthesizing cytotoxic natural products, indicating the potential of compounds like N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide in medicinal chemistry (Ilangovan, Saravanakumar, & Malayappasamy, 2013).
Yb(OTf)_3-Mediated Annulation
The use of cyclopropane-1,1-dicarbonitriles and 2-aminobenzaldehydes in Yb(OTf)_3-mediated annulation for synthesizing polysubstituted quinolines showcases the compound's role in creating structurally complex and potentially bioactive molecules (Wan et al., 2021).
Potential Therapeutic Applications
Neurotropic and Psychotropic Profiling
The study of psycho- and neurotropic properties of novel quinolin-4-ones suggests that certain derivatives could exhibit specific sedative effects and considerable anti-amnesic activity. This highlights the potential of quinoline derivatives in developing new psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).
Structural and Spectroscopic Analysis
Structural Aspects of Quinoline Derivatives
The study of structural aspects and properties of amide-containing isoquinoline derivatives reveals their ability to form gels and crystalline salts with mineral acids. This versatility in physical properties underscores the compound's utility in material science and pharmaceutical formulation (Karmakar, Sarma, & Baruah, 2007).
Synthesis of Constrained ACC Derivatives
The reaction of N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid with acetic anhydride leads to novel cyclopropanation processes, yielding derivatives that are considered as doubly constrained 1-aminocyclopropane-1-carboxylic acid systems. This showcases the compound's role in synthesizing novel constrained systems for further chemical and biological evaluation (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
Future Directions
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-27-19-10-7-16(13-20(19)28-2)21(25)23-17-8-9-18-15(12-17)4-3-11-24(18)22(26)14-5-6-14/h7-10,12-14H,3-6,11H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVCQNQBYYNVQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2480982.png)
![6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2480983.png)


![methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride](/img/structure/B2480988.png)
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2480990.png)



![8-(2-Methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2480994.png)


![N-naphthalen-1-yl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2481001.png)
![6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine](/img/structure/B2481002.png)
